molecular formula C11H17NO2 B13758764 ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate CAS No. 53608-83-6

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

Cat. No.: B13758764
CAS No.: 53608-83-6
M. Wt: 195.26 g/mol
InChI Key: WAVPTSGBHYXWFQ-WEVVVXLNSA-N
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Description

Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to a pentenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by an elimination reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the additional ethyl and methyl groups.

    Methyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (3E)-2-cyano-3-methyl-2-methyl-3-pentenoate: A compound with a different substitution pattern on the pentenoate backbone.

Uniqueness

Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

53608-83-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

InChI

InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+

InChI Key

WAVPTSGBHYXWFQ-WEVVVXLNSA-N

Isomeric SMILES

CC/C(=C\C)/C(C)(C#N)C(=O)OCC

Canonical SMILES

CCC(=CC)C(C)(C#N)C(=O)OCC

Origin of Product

United States

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